
4-Chloro-4'-ethynyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-4’-ethynyl-1,1’-biphenyl” is a chemical compound with the CAS Number: 57399-11-8 . It has a molecular weight of 212.68 and its IUPAC name is 4-chloro-4’-ethynyl-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for “4-Chloro-4’-ethynyl-1,1’-biphenyl” is 1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H . This indicates that the compound has a biphenyl core with a chlorine atom and an ethynyl group attached to the 4 and 4’ positions respectively .Chemical Reactions Analysis
As a simple aromatic halogenated organic compound, “4-Chloro-4’-ethynyl-1,1’-biphenyl” is expected to be very unreactive . Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .Physical And Chemical Properties Analysis
“4-Chloro-4’-ethynyl-1,1’-biphenyl” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization of New Compounds
One research avenue explores the synthesis and characterization of new ketooximes and their complexes, starting from the reaction of chloroacetyl chloride with biphenyl in the presence of aluminum chloride. This process led to the production of mononuclear complexes using metals like cadmium(II), cobalt(II), and copper(II), showcasing the compound's utility in forming bidentate ligands that bond metal ions through oxime and carbonyl oxygen (Karipcin & Arabali, 2006).
Catalysis and Polymerization
Research on Pd-catalyzed bis(silylation) of alkynes, including 4-ethynyl-1,1′-biphenyl, with specific disilanes has led to unexpected formation of eight-membered siloxane–chelate complexes. This highlights the compound's role in facilitating novel catalytic reactions and the development of complex molecular structures (N'dongo et al., 2013).
Environmental Biodegradation
Biphenyl dioxygenases, enzymes capable of degrading polychlorinated biphenyls (PCBs), have been studied extensively. These enzymes, which can be produced through the chlorination of biphenyl (a process that 4-Chloro-4'-ethynyl-1,1'-biphenyl can undergo), demonstrate the compound's relevance in environmental cleanup efforts to address PCB pollution (Furukawa, Suenaga & Goto, 2004).
Advanced Material Applications
The synthesis of hyperbranched conjugated poly(tetraphenylethene) from tetraphenylethene-containing diyne, similar to 4-Chloro-4'-ethynyl-1,1'-biphenyl, has led to materials with aggregation-induced emission, useful for fluorescent photopatterning, optical limiting, and explosive detection. This research illustrates the compound's potential in creating materials with novel optical properties (Hu et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-chloro-4-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYZSYSSLLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-ethynyl-1,1'-biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)
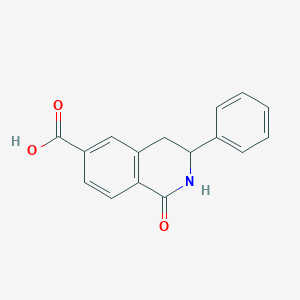

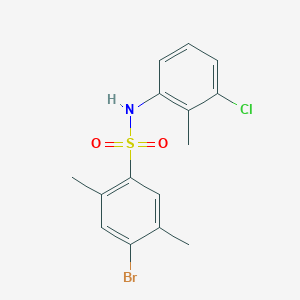
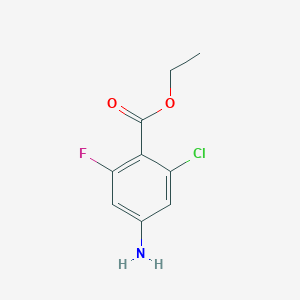

![8-(2-methoxyethyl)-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2987348.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2987353.png)
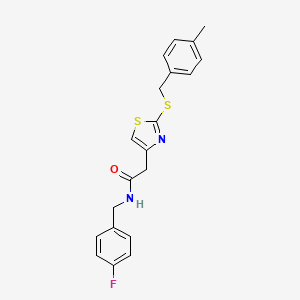
![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)
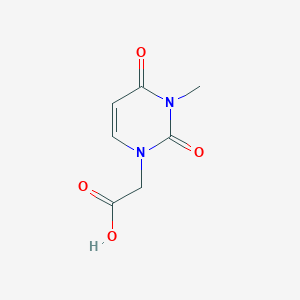
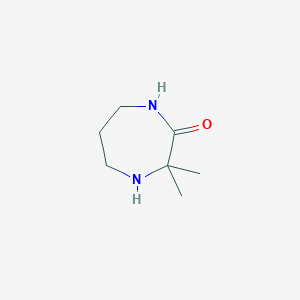
![methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2987359.png)
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)